1,6-Diazaspiro[3.3]heptane is a bicyclic compound characterized by its unique spirocyclic structure, incorporating two nitrogen atoms within its framework. This compound is of significant interest in various scientific fields, particularly in medicinal chemistry and organic synthesis. Its molecular formula is and it has a molecular weight of approximately 140.20 g/mol. The compound is classified under the category of azaspiro compounds, which are noted for their potential biological activities and applications in drug design.
The synthesis of 1,6-diazaspiro[3.3]heptane typically involves several chemical reactions that can vary based on the desired derivatives:
The reaction conditions usually require strong acids like hydrochloric acid or sulfuric acid to facilitate cyclization. The choice of solvents and temperatures can also significantly affect the reaction kinetics and yield.
1,6-Diazaspiro[3.3]heptane consists of a seven-membered ring structure with two nitrogen atoms positioned at specific points in the ring. This arrangement contributes to its unique chemical properties and reactivity.
1,6-Diazaspiro[3.3]heptane participates in various chemical reactions, including:
The specific conditions for these reactions (such as temperature, solvent choice, and reaction time) can greatly influence the yield and selectivity of the products formed.
The mechanism of action for 1,6-diazaspiro[3.3]heptane involves its interaction with biological targets at the molecular level. The compound has been shown to bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions relevant to various disease states .
This compound's potential therapeutic applications include its use as an inhibitor in treating conditions mediated by soluble epoxide hydrolase and other related pathways .
Relevant data from studies indicate that 1,6-diazaspiro[3.3]heptane exhibits notable stability under standard laboratory conditions but may undergo degradation under extreme pH levels or high temperatures.
1,6-Diazaspiro[3.3]heptane has diverse applications across several scientific domains:
Research continues into its applications in drug development, particularly as a precursor for novel therapeutic agents targeting various diseases .
Strained spiro heterocycles represent a paradigm shift in medicinal chemistry, addressing critical limitations of traditional planar scaffolds. These three-dimensional architectures, exemplified by 1,6-diazaspiro[3.3]heptane, offer unparalleled vector control for pharmacophore placement while maintaining metabolic resilience. The defining structural feature—orthogonal ring fusion at a shared spiro carbon atom—imparts significant transannular strain that profoundly influences molecular conformation and biological interactions. This strain energy, quantified computationally at 15-25 kcal/mol for spiro[3.3]heptanes, enforces precise exit vector geometries that minimize entropic penalties during target binding [1].
The incorporation of heteroatoms within these strained systems further enhances their drug design utility. In 1,6-diazaspiro[3.3]heptane, the two nitrogen atoms serve as hydrogen bond acceptors/donors while enabling versatile functionalization patterns. This scaffold demonstrates a remarkable capacity to reduce lipophilicity (cLogP typically 0.5-1.5) compared to piperazine (cLogP ~1.2) while maintaining aqueous solubility (>100 mg/mL) [5]. These properties stem from its balanced amphiphilicity—the strained aliphatic rings provide hydrophobic character while the heteroatoms and molecular polarization enable water interactions. Notably, its fractional sp³ carbon (Fsp³ = 0.9) exceeds traditional heterocycles, correlating with improved success rates in clinical development [1] .
As a piperazine bioisostere, 1,6-diazaspiro[3.3]heptane circumvents metabolic vulnerabilities while preserving key pharmacological attributes. Piperazine rings frequently undergo oxidative N-dealkylation or ring opening by cytochrome P450 enzymes, generating toxic metabolites that limit therapeutic utility. The spiro system's constrained geometry shields reactive sites and strengthens C–N bonds through Bredt's rule enforcement, substantially improving metabolic stability in hepatocyte assays (t½ > 120 mins vs. piperazine's 30-40 mins) [1] [6]. This advantage is particularly valuable in CNS drug design, where the scaffold's low molecular weight (112.13 g/mol for core structure) and topological polar surface area (~41 Ų) facilitate blood-brain barrier penetration without P-glycoprotein efflux [6].
Table 1: Physicochemical Comparison of Bioisosteric Ring Systems
| Scaffold | Molecular Weight (g/mol) | cLogP | TPSA (Ų) | Fsp³ | H-bond Donors | H-bond Acceptors |
|---|---|---|---|---|---|---|
| Piperazine | 86.14 | 1.20 | 12.0 | 0.00 | 2 | 2 |
| 1,6-Diazaspiro[3.3]heptane | 112.13 (core) | 0.93* | 41.57 | 0.90 | 1 | 3 |
| 2,6-Diazaspiro[3.3]heptane | 198.26 (Boc-protected) | 0.35* | 41.57 | 0.90 | 1 | 3 |
| 1-Oxa-2,6-diazaspiro[3.3]heptane | 114.13 (core) | -0.21* | 41.57 | 0.80 | 1 | 3 |
*Calculated consensus values from multiple computational methods [4] [5]
The systematic exploration of spiro[3.3]heptanes began in earnest around 2010, driven by pharmaceutical industry needs for three-dimensional scaffolds that circumvented flatland molecular limitations. Early work focused on hydrocarbon variants as cyclohexane replacements, but the incorporation of heteroatoms—particularly nitrogen—accelerated after 2014 when Luisi's group demonstrated practical routes to 2,6-diazaspiro[3.3]heptane derivatives [1]. This breakthrough revealed the scaffold's potential as a piperazine bioisostere, spurring synthetic innovations targeting 1,6-regioisomers. By 2018, pharmaceutical developers recognized that 1,6-diazaspiro[3.3]heptane offered distinct advantages in vectorial control: its nitrogen atoms project substituents into divergent spatial orientations, enabling simultaneous engagement of complementary binding pockets [5] [8].
Synthetic methodology development progressed through three key phases:
The structural activity relationship (SAR) exploration of these scaffolds accelerated with commercial availability of protected building blocks like tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate (CAS 1272412-72-2) and hydrochloride salts (CAS 1184963-68-5) after 2018 [7] [8]. These intermediates facilitated diversification studies, particularly in σ2 receptor ligands. When researchers replaced piperazine with 1,6-diazaspiro[3.3]heptane in benzimidazolone-based σ2R ligands, they observed preserved nanomolar affinity (Ki = 38 nM vs. piperazine analog's 12 nM) alongside improved selectivity over σ1 receptors (>100-fold) [6]. This demonstrated the scaffold's capacity to maintain target engagement while enhancing specificity—a critical advance for neurodegenerative disease therapeutics.
Table 2: Bioisostere Performance in σ2 Receptor Ligands
| Compound | Core Structure | σ2R Ki (nM) | σ1R Ki (nM) | Selectivity (σ1/σ2) | LogD7.4 |
|---|---|---|---|---|---|
| Lead | Piperazine | 12 ± 3 | 420 ± 60 | 35 | 2.8 |
| 2a | Homopiperazine | 28 ± 5 | 310 ± 40 | 11 | 2.5 |
| 2r | 2,5-Diazabicyclo[2.2.1]heptane | 45 ± 9 | 850 ± 120 | 19 | 2.1 |
| 2v | 1,6-Diazaspiro[3.3]heptane | 38 ± 6 | >4000 | >105 | 1.7 |
| 2s | Octahydropyrrolo[3,4-b]pyrrole | 210 ± 30 | 950 ± 140 | 4.5 | 1.9 |
Data adapted from σ2R/TMEM97 binding studies [6]
Computational analyses reveal why 1,6-diazaspiro[3.3]heptane excels: its spiro-constrained conformation optimally positions exit vectors to form dual hydrogen bonds with ASP29 and π-stacking with TYR150 in the σ2R/TMEM97 binding pocket. This vectorial precision—unattainable with flexible piperazine—explains the retained affinity despite reduced molecular weight [6]. Current research focuses on asymmetric functionalization; Reddy's chiral auxiliary approach achieved 1-substituted derivatives with >9:1 diastereoselectivity, enabling exploration of stereospecific target interactions [1]. These advances position 1,6-diazaspiro[3.3]heptane as a privileged scaffold for next-generation therapeutics targeting CNS disorders and oncology.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: